molecular formula C19H18N6O3 B2929534 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-15-5

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2929534
CAS RN: 946361-15-5
M. Wt: 378.392
InChI Key: WMRVNSANUSDYSV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrimidine moiety . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of various biological compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized for biological applications . The synthesis often involves reactions with appropriate heterocyclic amines .

Scientific Research Applications

Synthesis and Biological Activities

  • Researchers synthesized novel heterocyclic compounds related to 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide for potential pharmacological activities. These compounds were screened for their anti-inflammatory and analgesic properties, showing significant cyclooxygenase inhibition and analgesic effects (Abu‐Hashem et al., 2020).

Chemical Modification and Structural Analysis

  • The compound was used as a base for synthesizing various novel derivatives, including thiazolo and triazolo pyrimidines. The structural characterization and analysis of these derivatives were performed using techniques like NMR and mass spectrometry (Haiza et al., 2000).

Complexation Properties with Lanthanides

  • The compound's analogs demonstrated complexation properties with trivalent lanthanides, as investigated through spectroscopic titration studies. These studies provided insights into the structural character and coordination behavior of these compounds (Kobayashi et al., 2019).

Antimicrobial and Antiproliferative Activities

  • Some derivatives of the compound exhibited significant antimicrobial and antiproliferative activities. These studies included molecular docking and computational analyses to understand the interaction of these compounds with biological targets (Fahim et al., 2021).

Synthesis of Fused Heterocycles

  • Research has been conducted on synthesizing new heterocyclic systems based on the chemical structure of the compound. These efforts aimed to develop compounds with potential chemical and pharmacological activities (Mahmoud et al., 2017).

Novel Synthetic Routes and Antiviral Activities

  • Innovative synthetic routes were explored to create benzamide-based derivatives of the compound. These derivatives were tested for their anti-influenza A virus activities, showing significant antiviral potential (Hebishy et al., 2020).

Mechanism of Action

properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-28-15-7-5-14(6-8-15)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-4-2-3-9-20-13/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRVNSANUSDYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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